2-Amino-3-(oxan-3-yl)propanoic acid
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Overview
Description
2-Amino-3-(oxan-3-yl)propanoic acid is a synthetic amino acid derivative characterized by the presence of an oxane ring attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(oxan-3-yl)propanoic acid typically involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method ensures high yields and minimizes the formation of unwanted by-products.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(oxan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of the amino acid.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2-Amino-3-(oxan-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxane ring and amino acid moiety allow it to bind to active sites, modulating the activity of enzymes and influencing biochemical pathways. This compound can act as an inhibitor or activator, depending on the target and context.
Comparison with Similar Compounds
- 2-Amino-3-(naphthalen-1-yl)propanoic acid
- 2-Amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propanoic acid
- L-Carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid)
Comparison: 2-Amino-3-(oxan-3-yl)propanoic acid is unique due to the presence of the oxane ring, which imparts distinct chemical properties and reactivity. Compared to other similar compounds, it offers different binding affinities and selectivity towards molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C8H15NO3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-amino-3-(oxan-3-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)4-6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11) |
InChI Key |
CCXBKWDQBMMIAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CC(C(=O)O)N |
Origin of Product |
United States |
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